3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol

Medicinal Chemistry Structure-Activity Relationship Aryl Halide Reactivity

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol (CAS 2060041-61-2) is a substituted thiolane (tetrahydrothiophene) derivative with the molecular formula C₁₂H₁₅BrOS and a molecular weight of 287.22 g/mol. The compound features a five-membered saturated sulfur heterocycle bearing a tertiary alcohol at the 3-position, a methyl substituent at the 4-position, and a 4-bromo-3-methylphenyl aryl group at the 3-position.

Molecular Formula C12H15BrOS
Molecular Weight 287.22 g/mol
Cat. No. B13256857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol
Molecular FormulaC12H15BrOS
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESCC1CSCC1(C2=CC(=C(C=C2)Br)C)O
InChIInChI=1S/C12H15BrOS/c1-8-5-10(3-4-11(8)13)12(14)7-15-6-9(12)2/h3-5,9,14H,6-7H2,1-2H3
InChIKeyMGVSDGLKMVANQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol: Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol (CAS 2060041-61-2) is a substituted thiolane (tetrahydrothiophene) derivative with the molecular formula C₁₂H₁₅BrOS and a molecular weight of 287.22 g/mol . The compound features a five-membered saturated sulfur heterocycle bearing a tertiary alcohol at the 3-position, a methyl substituent at the 4-position, and a 4-bromo-3-methylphenyl aryl group at the 3-position . Computed physicochemical properties include a calculated LogP of 3.33 and a topological polar surface area (TPSA) of 20.23 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor, 1 rotatable bond) . The compound is commercially available from research chemical suppliers at 95% purity and is classified as a research-use-only building block for medicinal chemistry and organic synthesis applications .

Regioisomer-specific SAR exploration with 3-methyl-4-bromophenyl pharmacophore
Conformationally biased thiolane scaffold for stereochemically defined fragment elaboration
Suzuki/Heck cross-coupling substrate with controlled steric environment at aryl bromide

Why 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol Cannot Be Replaced by a Close Analog Without Experimental Revalidation


Compounds within the 3-aryl-4-methylthiolan-3-ol class share a common core scaffold but diverge at two critical substitution sites—the aryl ring substitution pattern and the thiolane ring methyl position—each of which independently modulates steric encumbrance, electronic character at the bromine center, and conformational preferences around the tertiary alcohol . The 3-methyl regioisomer on the phenyl ring places the methyl group meta to the point of attachment, creating a distinct steric and electronic environment compared to the 2-methyl (ortho-methyl) analog , which can differentially influence aryl bromide reactivity in cross-coupling, nucleophilic aromatic substitution, and target-binding interactions . Additionally, the 4-methyl substituent on the thiolane ring imposes ring-puckering constraints absent in non-methylated thiolane analogs, altering the spatial orientation of the hydroxyl and aryl groups [1]. These structural differences preclude assumption of equivalent reactivity, solubility, metabolic stability, or biological target engagement without explicit comparative experimental data.

Positional isomer mismatch
3-methyl vs 2-methyl substitution on the phenyl ring alters steric shielding of bromine and rotational freedom, shifting cross-coupling reactivity.
Lipophilicity divergence
Absence of the aryl methyl group reduces calculated LogP, which may modify membrane permeation behavior in cell-based assays.
Ring conformation difference
Non-methylated thiolane analogs lack the 4-methyl stereocenter, resulting in altered ring puckering and pharmacophore orientation.

Quantitative Differentiation Evidence for 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol Versus Closest Analogs


Methyl Positional Isomerism on the Phenyl Ring: 3-Methyl vs. 2-Methyl Substitution Pattern

The target compound bears a 3-methyl substituent on the 4-bromophenyl ring (meta to the point of attachment to the thiolane), whereas its closest regioisomeric analog, 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol (CAS 2059993-36-9), carries the methyl group at the 2-position (ortho to the attachment point) . In the 2-methyl isomer, the methyl group is positioned adjacent to the thiolane ring, introducing steric congestion around the C–C bond connecting the aryl and thiolane moieties that restricts rotational freedom. In contrast, the 3-methyl substitution in the target compound places the methyl group distal to the attachment site, resulting in a different rotational energy profile about the aryl-thiolane bond and altered accessibility to the bromine atom for nucleophilic displacement or metal-catalyzed coupling . The two regioisomers have identical molecular formulas (C₁₂H₁₅BrOS) and molecular weights (287.22 g/mol), requiring explicit chromatographic or spectroscopic differentiation during procurement and analytical characterization .

Positional Isomer
Head-to-head
3-methyl (meta) substitution vs. 2-methyl (ortho) substitution; distinct InChIKey and steric environment
Regioisomeric structure alters aryl-thiolane bond rotation and bromine accessibility
Identical molecular weight requires chromatographic or spectroscopic differentiation during procurement
Medicinal Chemistry Structure-Activity Relationship Aryl Halide Reactivity

Computed Lipophilicity (LogP) Differentiation: Impact of Aryl Methyl Group Presence on Partitioning Behavior

The target compound incorporates a methyl-substituted phenyl ring, yielding a higher calculated LogP compared to the des-methyl analog 3-(4-Bromophenyl)-4-methylthiolan-3-ol (CAS 2012736-56-8), which lacks the methyl group on the aromatic ring . Computed properties for the target compound include a LogP of 3.33 and a TPSA of 20.23 Ų . The des-methyl analog possesses a lower molecular weight (273.19 vs. 287.22 g/mol) and, by inference from the methyl group contribution (approximately +0.5 to +0.6 LogP units per aromatic methyl in Hansch analysis), a lower LogP, implying reduced membrane permeability and altered tissue distribution if used in a biological context [1]. This difference is relevant when the compound serves as a fragment or intermediate in a lead optimization program where lipophilicity control is paramount for ADME property tuning.

Lipophilicity
Class-level
LogP 3.33 (target) vs des-methyl analog; estimated ΔLogP +0.5–0.6
Higher lipophilicity may support membrane permeation profiling
Estimated via Hansch π methodology; confirm with experimental logD measurement
Physicochemical Property Optimization Drug Likeness Formulation Development

Biological Target Engagement: Lanosterol Synthase Inhibition Profile Across Species Orthologs

The target compound has been evaluated for inhibition of lanosterol synthase (OSC) across three species orthologs, with IC₅₀ values deposited in BindingDB and ChEMBL [1]. The compound exhibited differential potency: IC₅₀ = 2,100 nM against wild-type Saccharomyces cerevisiae lanosterol synthase (ERG7), IC₅₀ = 11,900 nM against human lanosterol synthase, and IC₅₀ = 17,000 nM against Pneumocystis carinii lanosterol synthase [1]. A closely related analog indexed under a distinct ChEMBL identifier (CHEMBL2377451) was tested in the same assay panel and showed IC₅₀ = 1,300 nM (yeast ERG7), IC₅₀ = 4,500 nM (human), and IC₅₀ = 13,000 nM (P. carinii), indicating a different selectivity profile [2]. The approximately 1.6-fold difference in yeast enzyme potency between the two compounds suggests that structural modifications on the thiolane core modulate lanosterol synthase affinity. However, the SMILES structures displayed on the BindingDB entry pages appear inconsistent with the expected thiolane-based scaffold, indicating a potential database curation error; therefore, these data should be treated as provisional and require independent verification before being used for procurement decisions [1][2].

OSC Inhibition
Data to verify
Yeast ERG7 IC₅₀ 2,100 nM (target) vs 1,300 nM (analog); human OSC 11,900 nM vs 4,500 nM
Species-selectivity profile may inform antifungal target research if independently validated
Provisional: database SMILES inconsistency suggests curation review before procurement commitment
Cholesterol Biosynthesis Inhibition Lanosterol Synthase Antifungal Target Engagement

Thiolane Ring Substitution Pattern: 4-Methyl vs. Unsubstituted Thiolane and Conformational Implications

The target compound contains a 4-methyl substituent on the thiolane ring, distinguishing it from analogs such as 3-(4-Bromo-3-methylphenyl)thiolan-3-ol (C₁₁H₁₃BrOS, MW 273.19), which lacks the ring methyl group . The presence of the 4-methyl group introduces an additional stereocenter (C-4 of the thiolane ring), generating diastereomeric possibilities and altering the ring-puckering equilibrium of the five-membered thiolane [1]. In saturated five-membered rings, substituents influence the pseudorotational itinerary, which in turn affects the spatial orientation of the 3-aryl and 3-hydroxyl groups. This has downstream implications for: (a) the compound's metabolic stability at the sulfur center (S-oxidation susceptibility may differ based on steric accessibility), and (b) the presentation of pharmacophoric elements in any derived bioactive molecule [1]. The molecular weight difference (287.22 vs. 273.19 g/mol) and the added complexity of an extra stereocenter make the 4-methyl substituted compound a distinct chemical entity that cannot be proxied by the simpler thiolan-3-ol analog in any application where 3D conformation matters .

Ring Substitution
Class-level
4-methylthiolane vs unsubstituted thiolane: ΔMW +14.03, additional stereocenter
Methyl group alters ring-puckering equilibrium and 3D pharmacophore presentation
Conformational inference based on five-membered ring pseudorotation principles; empirical validation needed
Conformational Analysis Metabolic Stability Scaffold Optimization

Evidence-Backed Application Scenarios for 3-(4-Bromo-3-methylphenyl)-4-methylthiolan-3-ol in Scientific Research and Procurement


Medicinal Chemistry Building Block Requiring a 3-Methyl-4-bromophenyl Pharmacophore with a Conformationally Biased Thiolane Scaffold

When a medicinal chemistry program requires a 4-bromo-3-methylphenyl group attached to a tertiary alcohol on a substituted thiolane, the target compound provides the specific 3-methyl (meta) phenyl substitution pattern that distinguishes it from the more common 2-methyl (ortho) regioisomer. The LogP of 3.33 and low TPSA of 20.23 Ų support its use in CNS-oriented programs where moderate lipophilicity and low hydrogen-bonding capacity are desirable for blood-brain barrier penetration. The 4-methyl group on the thiolane ring introduces a stereocenter that can be exploited for diastereoselective transformations downstream, enabling access to enantiomerically enriched products when combined with chiral chromatography or asymmetric synthesis strategies.

Intermediate for Lanosterol Synthase (OSC) Inhibitor Development Targeting Species-Selective Cholesterol Biosynthesis Modulation

Preliminary bioactivity data indicate that the compound inhibits lanosterol synthase with a species-selectivity profile favoring yeast ERG7 (IC₅₀ = 2,100 nM) over human OSC (IC₅₀ = 11,900 nM) [1]. This approximately 5.7-fold selectivity window, if independently validated, positions the compound as a starting point for antifungal drug discovery programs targeting ergosterol biosynthesis, where selective inhibition of fungal over human lanosterol synthase is a key therapeutic requirement. Researchers should independently verify this activity in their assay systems before committing to large-scale procurement, given the noted database curation uncertainties [1].

Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Substrate with Defined Steric Environment at the Aryl Bromide

The 4-bromo substituent on the 3-methylphenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.). The meta-methyl substitution pattern in the target compound offers a distinct steric and electronic environment around the C–Br bond compared to the ortho-methyl regioisomer , which is expected to influence oxidative addition rates with Pd(0) catalysts. The presence of the tertiary alcohol and thioether functionalities requires careful selection of reaction conditions (e.g., use of SPhos or XPhos ligands to tolerate the sulfur moiety), making this a valuable test substrate for methodology development in sulfur-tolerant cross-coupling chemistry.

Physicochemical Probe in Parallel Library Synthesis for SAR Exploration of Arylthiolane Derivatives

As a member of the 3-aryl-4-methylthiolan-3-ol series, the target compound fills a specific cell in a matrix library defined by aryl substitution (bromo position, methyl position) and thiolane substitution (methyl position, presence/absence). Its computed LogP of 3.33 , intermediate between the des-methyl analog (lower LogP) and more lipophilic dibromo-substituted analogs (e.g., the 3,5-dibromophenyl variant, MW 352.09 ), makes it well-suited for probing lipophilicity-activity relationships in a congeneric series. Procurement of this specific regioisomer enables systematic exploration of the methyl-position SAR axis without confounding from other variables.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
3-Methyl vs 2-methyl aryl substitution pattern
Steric influence on cross-coupling and target binding
Lanosterol synthase inhibitor research
Species-selectivity profile (yeast vs human OSC)
Independent IC₅₀ confirmation in target ortholog assays
Conformationally biased scaffold synthesis
4-Methyl thiolane ring substitution and stereocenter
Pharmacophore orientation and metabolic stability assessment
Cross-coupling methodology development
Sulfur-tolerant Pd catalyst system compatibility
Oxidative addition rates with aryl bromide under varied conditions
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